molecular formula C20H37NO2 B570264 N-Linoleoylethanolamine-d4

N-Linoleoylethanolamine-d4

Cat. No.: B570264
M. Wt: 327.5 g/mol
InChI Key: KQXDGUVSAAQARU-UKNLGWMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linoleoyl Ethanolamide-d4 is a deuterated form of Linoleoyl Ethanolamide, which is a fatty acid ethanolamide. This compound is characterized by the presence of four deuterium atoms at specific positions in its molecular structure. Linoleoyl Ethanolamide-d4 is primarily used as an internal standard for the quantification of Linoleoyl Ethanolamide in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Linoleoyl Ethanolamide-d4 can be synthesized through the amidation reaction between methyl linoleate and ethanolamine. The reaction is typically conducted at 30°C for 1 hour, using sodium methoxide as a catalyst. This method yields a high percentage of Linoleoyl Ethanolamide in the crude reaction mixture .

Industrial Production Methods

The industrial production of Linoleoyl Ethanolamide-d4 follows similar synthetic routes but on a larger scale. The scalability of the reaction allows for the efficient production of the compound, making it feasible for extensive biological and nutritional studies .

Chemical Reactions Analysis

Types of Reactions

Linoleoyl Ethanolamide-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction may yield saturated derivatives .

Scientific Research Applications

Linoleoyl Ethanolamide-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Linoleoyl Ethanolamide-d4 exerts its effects by weakly binding to G-protein-coupled cannabinoid receptors of type-1 (CB1) and CB2 receptors. It inhibits the binding of specific ligands to these receptors, leading to various biological effects. The compound also increases ERK phosphorylation and AP-1-dependent transcription in a CB-receptor-independent manner .

Comparison with Similar Compounds

Similar Compounds

    Oleoyl Ethanolamide: Another fatty acid ethanolamide with similar biological activities.

    Palmitoyl Ethanolamide: Known for its anti-inflammatory properties.

    Stearoyl Ethanolamide: Exhibits anti-inflammatory and anorexic effects.

Uniqueness

Linoleoyl Ethanolamide-d4 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. Its specific binding affinities and biological activities also distinguish it from other similar compounds .

Properties

IUPAC Name

(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXDGUVSAAQARU-UKNLGWMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.